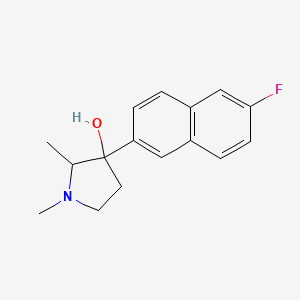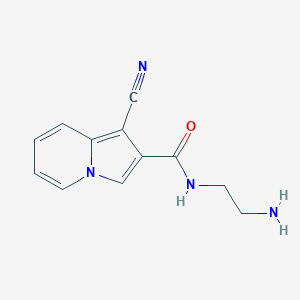
N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide: is a synthetic organic compound that belongs to the indolizine family This compound is characterized by the presence of an indolizine ring system, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indolizine Ring: The indolizine ring can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable electrophile.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ethylenediamine.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and aminoethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted indolizine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its functional groups allow for the formation of covalent bonds with target biomolecules, facilitating the study of biochemical pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the context of the interaction.
Molecular Targets and Pathways:
Proteins: The compound can interact with enzymes and receptors, leading to changes in their activity and function.
Nucleic Acids: The compound can bind to DNA or RNA, affecting processes such as transcription and translation.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Aminoethyl)-3-cyanoindolizine-2-carboxamide
- N-(2-Aminoethyl)-1-cyanoindolizine-3-carboxamide
- N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxylate
Comparison: N-(2-Aminoethyl)-1-cyanoindolizine-2-carboxamide is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
825639-30-3 |
|---|---|
Molekularformel |
C12H12N4O |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-1-cyanoindolizine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-4-5-15-12(17)10-8-16-6-2-1-3-11(16)9(10)7-14/h1-3,6,8H,4-5,13H2,(H,15,17) |
InChI-Schlüssel |
ZIUUXTMAURRZOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)NCCN)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


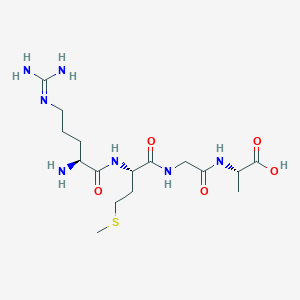
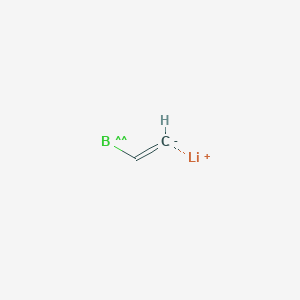
methanone](/img/structure/B14217294.png)
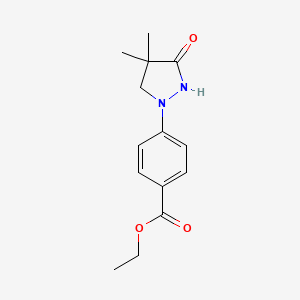

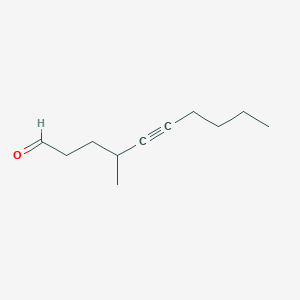
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)
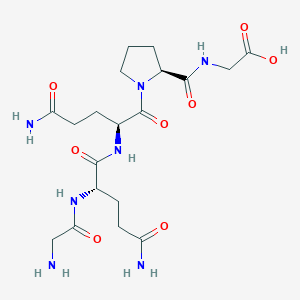

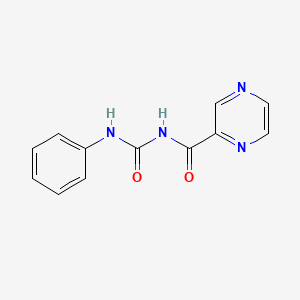
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
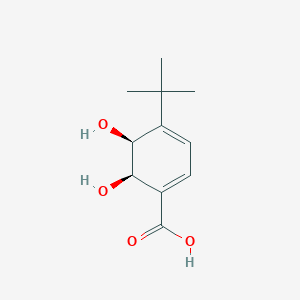
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
